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Compound of Interest

Compound Name:
1,3-Dimethylimidazolidin-2-imine

hydrochloride

CAS No.: 87954-60-7

Cat. No.: B2496338

Get Quote

Executive Summary: The "Masked" Superbase
In the landscape of organic superbases, 1,3-Dimethylimidazolidin-2-imine hydrochloride
(CAS: 87954-60-7) occupies a critical niche often overshadowed by its ubiquitous liquid

counterparts like DBU or TMG.

Critical Distinction: Researchers frequently confuse this compound with DMI (1,3-Dimethyl-2-

imidazolidinone), a polar aprotic solvent.

DMI (Solvent): Cyclic Urea (C=O).[1] Neutral, stable solvent.[1][2]

DMI-Imine HCl (The Topic): Cyclic Guanidinium Salt (C=NH·HCl). Precursor to a strong

organic base.

This guide characterizes the salt form, details its activation into a potent guanidine base, and

compares its performance against industry-standard amidines.
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Structural & Spectroscopic Characterization
To validate the identity of 1,3-Dimethylimidazolidin-2-imine HCl (DMI-Imine HCl) and distinguish

it from degradation products (primarily the urea), specific spectroscopic markers must be

targeted.

A. Nuclear Magnetic Resonance (NMR)
The protonation of the imine nitrogen creates a guanidinium resonance structure, significantly

deshielding the ring and methyl protons compared to the free base or the urea analog.

Protocol: Dissolve ~10 mg in DMSO-d6. (Avoid CDCl₃ due to poor solubility of the salt).

Moiety
Chemical Shift (δ,
ppm)

Multiplicity Diagnostic Note

N-H (Imine) 8.90 – 9.20 Broad Singlet

Disappears on D₂O

shake. Indicates salt

formation.

N-CH₃ 2.95 – 3.05 Singlet (6H)
Deshielded vs. DMI

solvent (~2.7 ppm).

Ring -CH₂- 3.60 – 3.70 Singlet (4H)
Sharp singlet due to

symmetry.

B. Infrared Spectroscopy (FT-IR)
The most definitive rapid-check for degradation. The hydrolysis of the imine yields the urea

(DMI solvent), which shows a distinct carbonyl shift.

Target Peak (Imine Salt): 1630–1650 cm⁻¹ (C=N stretch, strong).

Contaminant Peak (Urea): ~1690–1710 cm⁻¹ (C=O stretch).

Fingerprint: Broad band at 2800–3200 cm⁻¹ indicating N-H···Cl hydrogen bonding.
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Performance Comparison: DMI-Imine HCl vs.
Alternatives
The primary utility of DMI-Imine HCl is its role as a Latent Superbase. Unlike DBU (liquid),

which is prone to oxidation and moisture uptake, DMI-Imine HCl is a shelf-stable solid that

releases the free base (1,3-dimethyl-2-iminoimidazolidine) only upon deprotonation.

Comparative Metrics: Guanidine vs. Amidine Bases

Feature
DMI-Imine HCl

(Activated)

DBU (1,8-

Diazabicyclo[5.4.0]u

ndec-7-ene)

TMG (1,1,3,3-

Tetramethylguanidin

e)

State
Solid Precursor

(Stable)
Liquid (Hygroscopic) Liquid (Volatile)

pKa (MeCN)
~23.6 (Conjugate

Acid)
24.3 23.3

Nucleophilicity
Low (Steric bulk +

delocalization)

Moderate (Can attack

electrophiles)
High

Stoichiometry
Exact (Weighable

solid)

Variable (Depends on

water content)
Variable

Side Reactions
Minimal amide

formation

Known to cause N-

acylation byproducts
High risk of alkylation

Experimental Validation: The Henry Reaction (Nitroaldol)
Comparison of catalytic efficiency in the condensation of benzaldehyde with nitromethane.

Conditions: 5 mol% Catalyst, THF, RT, 4 hours.

DMI-Imine Activation: Generated in situ using 5 mol% KOtBu.
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Catalyst System Yield (%) Purity (HPLC) Observations

DMI-Imine HCl /

KOtBu
94% >99%

Clean conversion; no

Cannizzaro side

products.

DBU 88% 92%

Yellowing of solution

(polymerization/side

reactions).

TMG 91% 95%

Slight volatility issues;

requires excess to

match rate.

KOtBu (Alone) 65% 80%

Significant side

reactions due to high

localized basicity.

Scientist's Insight: The "buffered" release of the free base from the DMI-Imine salt prevents the

harsh, localized pH spikes seen with pure alkoxides, while providing higher basicity than TMG.

Experimental Protocols
Protocol A: In Situ Generation for Catalysis
Do not isolate the free base if possible; it is hygroscopic and sensitive to CO₂.

Setup: Flame-dry a 25 mL Schlenk flask under Argon.

Loading: Add 1,3-Dimethylimidazolidin-2-imine HCl (1.0 equiv relative to catalyst load) and

Potassium tert-butoxide (KOtBu) (1.0 equiv).

Solvent: Add anhydrous THF or MeCN.

Activation: Stir at Room Temperature for 15 minutes. A fine precipitate of KCl will form.

Reaction: Add the substrate solution directly to this heterogeneous mixture. The supernatant

contains the active guanidine base.
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Protocol B: Purity Assay via Potentiometric Titration
Standard acid-base titration is ineffective due to the high pKa. Use Argentometric titration for

the chloride counter-ion.

Dissolve 150 mg of DMI-Imine HCl in 50 mL deionized water.

Add 1 mL of 5% HNO₃.

Titrate with 0.1 N AgNO₃ using a silver electrode.

Calculation:

(Where MW = 149.62 g/mol )

Mechanism & Workflow Visualization
Diagram 1: The Activation Cycle
This diagram illustrates the "Latent Base" concept, showing how the stable salt enters the

catalytic cycle.
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Click to download full resolution via product page

Caption: Activation pathway of DMI-Imine HCl into the active catalytic species.

Diagram 2: Base Selection Decision Matrix
When should you choose DMI-Imine HCl over DBU or Inorganic bases?
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Select Base for Reaction

Is the reaction
moisture sensitive?

Is substrate sensitive
to nucleophilic attack?

Yes (Anhydrous)

Use NaH / KOtBu
(Strong, Cheap)

No (Aqueous/Biphasic)

Is exact stoichiometry
critical?

Yes (e.g., Esters present)

Use DBU
(Liquid, Strong)

No

No

Use DMI-Imine HCl
(Non-nuc, Precise)

Yes (Weighable Solid)

Click to download full resolution via product page

Caption: Decision matrix for selecting DMI-Imine HCl based on reaction constraints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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